molecular formula C10H15NO3S B4423000 N-[1-(3-methoxyphenyl)ethyl]methanesulfonamide

N-[1-(3-methoxyphenyl)ethyl]methanesulfonamide

Cat. No.: B4423000
M. Wt: 229.30 g/mol
InChI Key: OUMBIGAEFUSULT-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)ethyl]methanesulfonamide is an organic compound with the molecular formula C10H15NO3S It is a derivative of methanesulfonamide, featuring a methoxyphenyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)ethyl]methanesulfonamide typically involves the reaction of 3-methoxyphenethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-methoxyphenethylamine+methanesulfonyl chlorideThis compound\text{3-methoxyphenethylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 3-methoxyphenethylamine+methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenethylmethanesulfonamide.

    Reduction: Formation of N-[1-(3-methoxyphenyl)ethyl]amine.

    Substitution: Formation of various substituted phenethylmethanesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-methoxyphenyl)ethyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The methoxyphenyl group can facilitate binding to enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: The parent compound, lacking the methoxyphenyl group.

    N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide: A similar compound with the methoxy group in a different position.

    N-[1-(3-hydroxyphenyl)ethyl]methanesulfonamide: A derivative with a hydroxyl group instead of a methoxy group.

Uniqueness

N-[1-(3-methoxyphenyl)ethyl]methanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The specific positioning of the methoxy group can affect its binding affinity and selectivity for molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-8(11-15(3,12)13)9-5-4-6-10(7-9)14-2/h4-8,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMBIGAEFUSULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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